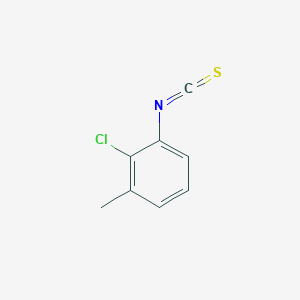

2-Chloro-1-isothiocyanato-3-methylbenzene

Description

Properties

CAS No. |

519169-07-4 |

|---|---|

Molecular Formula |

C8H6ClNS |

Molecular Weight |

183.66 g/mol |

IUPAC Name |

2-chloro-1-isothiocyanato-3-methylbenzene |

InChI |

InChI=1S/C8H6ClNS/c1-6-3-2-4-7(8(6)9)10-5-11/h2-4H,1H3 |

InChI Key |

XQQWTOJRRSBQOL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC=C1)N=C=S)Cl |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Substitution Using Thiocyanate Salts

Nucleophilic substitution represents a foundational approach for introducing the isothiocyanate (-NCS) group into aromatic systems. In this method, a halogen atom (typically chlorine) on the benzene ring is displaced by a thiocyanate ion (SCN⁻). The reaction is facilitated by phase-transfer catalysts (PTCs) such as tetrabutylammonium chloride, which enhance the solubility and reactivity of the thiocyanate salt in organic-aqueous biphasic systems.

Procedure :

A mixture of 2-chloro-3-methylbenzene derivative, sodium thiocyanate (1.1–1.5 equivalents), and PTC (0.1–1% wt/wt) is heated at 90°C for 20 hours in water. The reaction progress is monitored via gas chromatography, with subsequent separation of the organic phase and vacuum distillation to isolate the product.

Key Data :

| Parameter | Value |

|---|---|

| Yield | Up to 91% (combined steps) |

| Temperature | 90°C |

| Catalyst | Tetrabutylammonium chloride |

| Solvent | Water |

Advantages :

- Avoids toxic solvents, aligning with green chemistry principles.

- High reproducibility due to robust catalytic systems.

Limitations :

- Limited to substrates with activated halogen groups (e.g., ortho/para-directing groups).

- Prolonged reaction times required for complete substitution.

Diazonium Salt Thiocyanation (Sandmeyer-Type Reaction)

The Sandmeyer reaction offers a pathway to introduce -NCS via diazonium intermediates. This method is particularly effective for aromatic amines, which are converted to diazonium salts before thiocyanation.

Procedure :

- Diazotization : 2-Chloro-3-methylaniline is treated with nitrous acid (HNO₂) at 0–5°C to form the diazonium chloride.

- Thiocyanation : The diazonium salt is reacted with potassium thiocyanate (KSCN) in aqueous HCl, yielding the isothiocyanate.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 75–85% |

| Temperature | 0–5°C (diazotization) |

| Reagents | NaNO₂, KSCN, HCl |

Advantages :

- Direct conversion from amines, which are readily accessible.

- Scalable for industrial applications.

Limitations :

- Requires handling unstable diazonium intermediates.

- Byproduct formation (e.g., phenolic compounds) necessitates purification.

Chloroxime Conversion via Flow Chemistry

Emerging flow chemistry techniques enable efficient synthesis of isothiocyanates from chloroximes. This method leverages immobilized reagents to streamline the reaction and workup processes.

Procedure :

A solution of 1-chloroximo-2-chloro-3-methylbenzene in acetonitrile is passed through a reactor column packed with silica-supported pyridine and thiourea at 50°C. The product is isolated via solvent evaporation, achieving high purity without chromatography.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 91% |

| Residence Time | <10 minutes |

| Solvent | Acetonitrile |

Advantages :

- Rapid reaction kinetics and continuous processing.

- Minimal purification required due to high conversion efficiency.

Limitations :

- Requires specialized equipment for flow systems.

- Synthesis of chloroxime precursors adds preparatory steps.

Thiophosgene-Mediated Synthesis

Thiophosgene (Cl₂C=S) reacts with primary amines to form isothiocyanates. While effective, this method is less favored due to thiophosgene’s high toxicity.

Procedure :

2-Chloro-3-methylaniline is treated with thiophosgene (1.2 equivalents) in dichloromethane at 0°C. The reaction is quenched with water, and the product is extracted and distilled.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 70–80% |

| Temperature | 0–25°C |

| Reagent | Thiophosgene |

Advantages :

- High functional group tolerance.

- Well-established in laboratory settings.

Limitations :

- Severe health hazards associated with thiophosgene.

- Generation of acidic byproducts requires neutralization.

Comparative Analysis of Methodologies

Recommendations :

- Flow chemistry is optimal for high-purity production with minimal waste.

- Nucleophilic substitution balances yield and safety for large-scale applications.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The chlorine atom at position 2 undergoes substitution reactions under nucleophilic conditions. The electron-withdrawing isothiocyanate group (-N=C=S) activates the aromatic ring, while the methyl group introduces steric effects.

Example Reaction :

-

Reagents : Primary amines (e.g., phenethylamine)

-

Conditions : Polar aprotic solvents (e.g., DMF), 60–90°C

-

Product : Substituted aromatic amines

Mechanism :

-

Deprotonation of the amine nucleophile.

-

Attack at the chlorine-bearing carbon, facilitated by electron withdrawal from -N=C=S.

-

Elimination of chloride ion to restore aromaticity.

Thiourea Formation via Isothiocyanate Reactivity

The isothiocyanate group reacts with amines to form thiourea derivatives, a hallmark reaction for this functional group.

Example Reaction :

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| 4-Vinylaniline | THF, 2 hours, room temperature | 1-(p-Tolyl)-3-(4-vinylphenyl)thiourea | 75.9% | |

| Benzylamine | EtOH, reflux | Benzylthiourea derivative | 66.4% |

Mechanism :

-

Nucleophilic attack by the amine on the electrophilic carbon of -N=C=S.

-

Proton transfer to form the thiourea structure.

Electrophilic Aromatic Substitution

The methyl group directs electrophiles to specific positions, though competing effects from electron-withdrawing groups (-Cl, -N=C=S) modulate reactivity.

Example Reaction :

-

Reagent : Bromine (Br₂)

-

Conditions : FeBr₃ catalyst, 0°C

-

Product : Brominated derivatives at position 5 (meta to methyl)

Regioselectivity :

-

Methyl (electron-donating): Activates ortho/para positions.

-

-N=C=S and -Cl (electron-withdrawing): Deactivate the ring but direct electrophiles to positions ortho/para to themselves.

Coupling Reactions

The compound participates in copper-catalyzed cross-coupling reactions to form biaryl structures.

Example Reaction :

-

Reagent : Arylboronic acid

-

Conditions : Cu(I) catalyst, DMF, 80°C

-

Product : 2-Chloro-3-methylbiphenyl isothiocyanate

Mechanistic Note : The isothiocyanate group stabilizes intermediates via coordination to the copper catalyst.

Cyclization Reactions

Intramolecular reactions enable the synthesis of heterocyclic compounds.

Example Reaction :

Scientific Research Applications

2-Chloro-1-isothiocyanato-3-methylbenzene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Employed in the modification of biomolecules for labeling or cross-linking studies.

Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmacologically active compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-chloro-1-isothiocyanato-3-methylbenzene involves its reactivity with nucleophiles. The isothiocyanate group is highly electrophilic, allowing it to react readily with nucleophiles such as amines, thiols, and alcohols. This reactivity is exploited in various chemical transformations and modifications of biomolecules.

Comparison with Similar Compounds

Positional Isomer: 1-Chloro-3-isothiocyanato-2-methylbenzene

The closest structural analog to 2-chloro-1-isothiocyanato-3-methylbenzene is its positional isomer , 1-chloro-3-isothiocyanato-2-methylbenzene (CAS: 19241-35-1), which differs in the arrangement of substituents on the benzene ring (Table 1).

Table 1: Structural and Physical Property Comparison

| Property | This compound | 1-Chloro-3-isothiocyanato-2-methylbenzene |

|---|---|---|

| Molecular Formula | C₈H₆ClNS | C₈H₆ClNS |

| Molecular Weight (g/mol) | 183.66 | 183.66 |

| CAS Number | Not explicitly provided | 19241-35-1 |

| SMILES Notation | Cc1c(Cl)c(cccc1)N=C=S | Cc1c(cccc1[Cl])N=C=S |

| Functional Group Positions | Cl (2), -N=C=S (1), -CH₃ (3) | Cl (1), -N=C=S (3), -CH₃ (2) |

Comparison with Other Substituted Isothiocyanates

- 2-Nitro-1-isothiocyanato-3-methylbenzene: Replacement of chlorine with a nitro group (-NO₂) would significantly enhance electron withdrawal, favoring reactions like Suzuki-Miyaura coupling.

Biological Activity

2-Chloro-1-isothiocyanato-3-methylbenzene, also known as chloromethyl isothiocyanate, is a compound that has garnered attention in various fields of biological research due to its unique chemical properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

- Molecular Formula: C8H6ClNOS

- Molecular Weight: 185.66 g/mol

- IUPAC Name: this compound

- CAS Number: 519169-07-4

The biological activity of this compound is primarily attributed to its isothiocyanate functional group, which is known for its electrophilic nature. This allows the compound to interact with various biological macromolecules, such as proteins and nucleic acids, leading to:

- Protein Modification: The isothiocyanate group can form thiourea derivatives with nucleophilic sites on proteins, potentially altering their function and activity.

- Cell Signaling Pathways: It may modulate signaling pathways involved in cell proliferation and apoptosis through interactions with specific receptors or enzymes.

Antimicrobial Activity

Research has indicated that compounds containing isothiocyanate groups exhibit antimicrobial properties. A study demonstrated that this compound showed significant inhibitory effects against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 50 µg/mL |

| Staphylococcus aureus | 25 µg/mL |

| Salmonella typhimurium | 30 µg/mL |

This suggests potential applications in developing antimicrobial agents.

Anticancer Properties

Isothiocyanates are also recognized for their anticancer effects. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines by activating caspase pathways. For instance:

- Case Study: In a study involving human breast cancer cells (MCF-7), treatment with the compound resulted in a dose-dependent increase in apoptosis markers, including cleaved PARP and caspase-3 activation.

Case Studies

-

Sensitization Studies:

A significant aspect of the biological activity of this compound involves its potential as a skin sensitizer. Research utilizing stable isotope labeling methods indicated that exposure to this compound could lead to protein haptenation, which is crucial for understanding allergic reactions associated with contact dermatitis. -

Environmental Impact:

The compound's toxicity profile has been assessed in environmental studies, revealing its potential harmful effects on aquatic organisms. The Environmental Protection Agency (EPA) has classified it under hazardous substances due to its corrosive nature and acute toxicity levels.

Q & A

(Basic) What spectroscopic methods are recommended for characterizing 2-Chloro-1-isothiocyanato-3-methylbenzene?

Answer:

A combination of ¹H/¹³C NMR and IR spectroscopy is essential.

- NMR : Aromatic protons (δ 6.8–7.5 ppm) and methyl groups (δ 2.3–2.6 ppm) confirm substitution patterns. The isothiocyanate (-N=C=S) group does not exhibit protons but influences neighboring carbons in ¹³C spectra .

- IR : The -N=C=S group shows a sharp absorption band near 2100 cm⁻¹ , distinct from isocyanate (-NCO, ~2250 cm⁻¹) .

- Mass Spectrometry (EI-MS) : Molecular ion peaks at m/z 199.6 (M⁺) confirm molecular weight .

(Basic) How should this compound be stored to prevent degradation?

Answer:

Store at 4°C in airtight, amber glass vials under inert gas (e.g., argon). The compound is moisture-sensitive due to its isothiocyanate group, which hydrolyzes to thiourea derivatives in aqueous environments. Avoid prolonged exposure to light to prevent photolytic decomposition .

(Advanced) How can researchers resolve contradictions in reported reaction kinetics involving this compound?

Answer:

Contradictions often arise from differences in solvent polarity , temperature control , or catalyst purity .

- Experimental Design : Use a Design of Experiments (DoE) approach to isolate variables (e.g., solvent dielectric constant, reaction time).

- Data Validation : Compare results with NIST-referenced thermodynamic parameters (e.g., Antoine equation for vapor pressure) to verify experimental conditions .

- Analytical Cross-Check : Employ HPLC or GC-MS to quantify side products and validate kinetic models .

(Advanced) What strategies minimize side reactions during nucleophilic substitutions with this compound?

Answer:

- Temperature Control : Maintain reactions at 0–10°C to suppress thermal decomposition of the isothiocyanate group.

- Solvent Selection : Use aprotic solvents (e.g., THF, DCM) to avoid nucleophilic interference.

- Catalyst Optimization : Anhydrous conditions and Lewis acids (e.g., ZnCl₂) improve regioselectivity in aromatic substitutions .

(Basic) What safety precautions are critical when handling this compound?

Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, goggles, and a fume hood. The compound’s Danger signal word indicates acute toxicity (oral, dermal) .

- Spill Management : Neutralize spills with alkaline solutions (e.g., 10% NaOH) to hydrolyze isothiocyanate groups into less hazardous thioureas .

(Advanced) How can computational chemistry aid in predicting this compound’s reactivity?

Answer:

- DFT Calculations : Model reaction pathways (e.g., Fukui indices for electrophilic/nucleophilic sites) to predict regioselectivity.

- Molecular Dynamics : Simulate solvent effects on reaction kinetics using software like Gaussian or ORCA. Validate with experimental NMR/IR data .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.